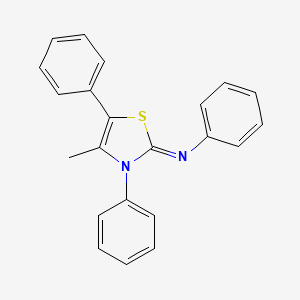
(4-METHYL-3,5-DIPHENYL-3H-THIAZOL-2-YLIDENE)ANILINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-METHYL-3,5-DIPHENYL-3H-THIAZOL-2-YLIDENE)ANILINE is a heterocyclic organic compound with the molecular formula C22H18N2S. This compound is known for its unique structure, which includes a thiazole ring, a phenyl group, and a methyl group. It is primarily used in research settings, particularly in the fields of chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHYL-3,5-DIPHENYL-3H-THIAZOL-2-YLIDENE)ANILINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-3,5-diphenylthiazolium salts with aniline derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally synthesized in small quantities for research purposes. The process involves careful control of reaction conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(4-METHYL-3,5-DIPHENYL-3H-THIAZOL-2-YLIDENE)ANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives .
Applications De Recherche Scientifique
(4-METHYL-3,5-DIPHENYL-3H-THIAZOL-2-YLIDENE)ANILINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-METHYL-3,5-DIPHENYL-3H-THIAZOL-2-YLIDENE)ANILINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine: Similar structure but lacks the methyl group at the 4-position.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring but differ in other structural aspects.
Uniqueness
(4-METHYL-3,5-DIPHENYL-3H-THIAZOL-2-YLIDENE)ANILINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with phenyl and methyl groups makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
402721-97-5 |
|---|---|
Formule moléculaire |
C22H18N2S |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
4-methyl-N,3,5-triphenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C22H18N2S/c1-17-21(18-11-5-2-6-12-18)25-22(23-19-13-7-3-8-14-19)24(17)20-15-9-4-10-16-20/h2-16H,1H3 |
Clé InChI |
ZZNCVESWXNAUQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=NC2=CC=CC=C2)N1C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


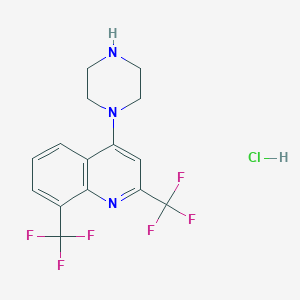
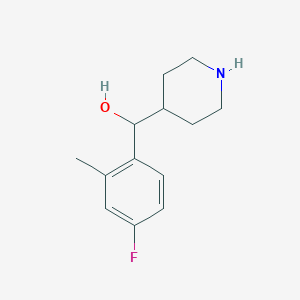
![(trans)-4-Aminomethylcyclohexanecarboxylic acid (4-[1,2,4]triazol-1-ylmethylphenyl)amide,hydrochloride](/img/structure/B8270736.png)
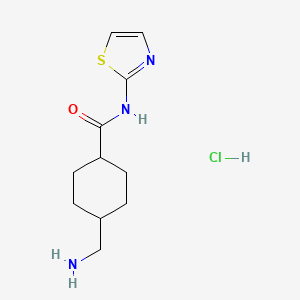
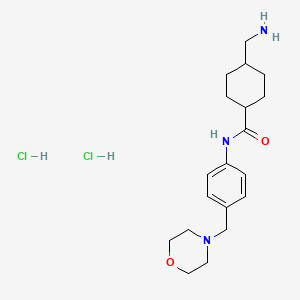
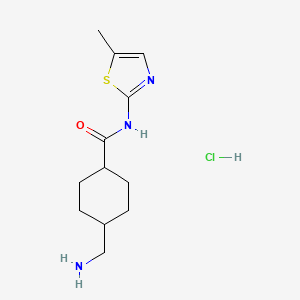
![(2S)-2-[(phenoxyacetyl)amino]propanoic acid](/img/structure/B8270768.png)
![2-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]furan-3-carboxylic Acid](/img/structure/B8270772.png)
![2,2'-[(1S,2S)-(+)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)phenol]](/img/structure/B8270776.png)
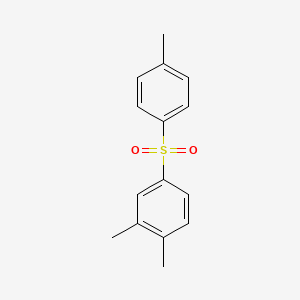


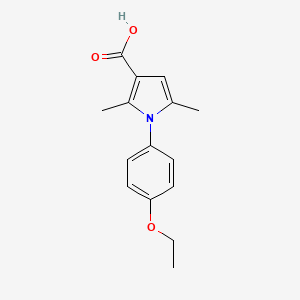
![[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acetonitrile](/img/structure/B8270811.png)
